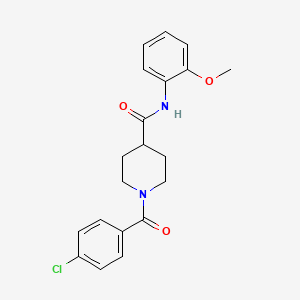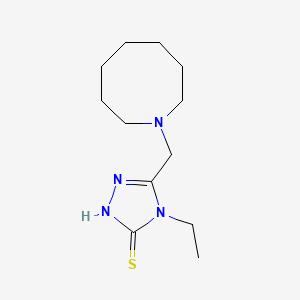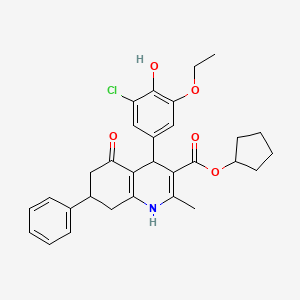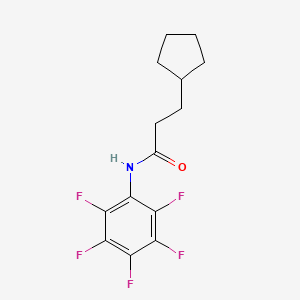
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide, also known as BCTC, is a chemical compound that has been widely studied for its potential therapeutic applications. BCTC belongs to the class of drugs known as transient receptor potential (TRP) channel antagonists, which are known for their ability to modulate sensory perception.
作用機序
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide is a TRPV1 antagonist, meaning that it blocks the activity of TRPV1 channels. TRPV1 channels are involved in the perception of pain and temperature. By blocking these channels, 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide can reduce pain and inflammation. 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide can reduce pain and inflammation by blocking TRPV1 channels. 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide can also induce apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been shown to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. In addition, 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has not yet been extensively tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide. One area of research could focus on the development of new TRPV1 antagonists with improved pharmacological properties. Another area of research could focus on the use of 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide in combination with other drugs for the treatment of cancer. Finally, more research is needed to fully understand the safety and efficacy of 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide in humans, and clinical trials are needed to test its potential therapeutic applications.
合成法
The synthesis of 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with 2-methoxyaniline to form 4-chlorobenzoyl-2-methoxyaniline. This intermediate is then reacted with piperidinecarboxylic acid to form 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide. The final product is purified using column chromatography.
科学的研究の応用
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in the treatment of various conditions, including pain, inflammation, and cancer. 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been shown to inhibit TRPV1, a type of TRP channel that is involved in pain perception. This inhibition can lead to a reduction in pain and inflammation. 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.
特性
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-5-3-2-4-17(18)22-19(24)14-10-12-23(13-11-14)20(25)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPJRTIFLQOVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)carbonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)

![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)

![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)
![4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)



![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]piperidine](/img/structure/B4964768.png)
